molecular formula C6H11NO3 B2455436 Ethyl 3-(methylamino)-3-oxopropanoate CAS No. 71510-95-7

Ethyl 3-(methylamino)-3-oxopropanoate

Cat. No. B2455436
CAS RN: 71510-95-7
M. Wt: 145.158
InChI Key: VWTRXRCWWIJCCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

  • Ethyl 3-(methylamino)-3-oxopropanoate derivatives have been synthesized for potential use as fungicides and bactericides (Ahluwalia, Dutta, & Sharma, 1986).
  • Novel molecules derived from this compound have been investigated for their acetylcholinesterase inhibition properties, important in drug development (Nemani, Shard, & Sengupta, 2018).
  • The compound has been used in the synthesis of anticancer agents, demonstrating significant activity against certain cancer cell lines (Abdel‐Aziz et al., 2013).

Analytical Method Development

  • A quantitative bioanalytical method using this compound has been established for drug analysis, adhering to stringent validation guidelines (Nemani, Shard, & Sengupta, 2018).

Organic Synthesis Applications

  • The compound has been utilized in the synthesis of various heterocyclic compounds, highlighting its versatility in organic chemistry (Larionova et al., 2013).
  • It has also been involved in the synthesis of benzo[f]quinoline derivatives, demonstrating its utility in the creation of complex organic structures (Gusak & Kozlov, 2007).

Chemical Characterization

  • Advanced techniques like 13 C-NMR and IR studies have been employed to understand the chemical structure and properties of derivatives of Ethyl 3-(methylamino)-3-oxopropanoate (Ahluwalia, Dutta, & Sharma, 1986).

Safety And Hazards

The safety and hazards of a compound are determined by studying its toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) provide information on the safe handling, storage, and disposal of chemical substances .

Future Directions

Future directions could involve studying the potential applications of the compound, developing more efficient synthesis methods, or investigating its biological activity .

properties

IUPAC Name

ethyl 3-(methylamino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-10-6(9)4-5(8)7-2/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTRXRCWWIJCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(methylamino)-3-oxopropanoate

CAS RN

71510-95-7
Record name Ethyl 3-(methylamino)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
S Číhalová, G Valero, J Schimer, M Humpl… - Tetrahedron, 2011 - Elsevier
The synthesis of piperidines and piperidines derivatives in enantiopure fashion has been a challenging goal for organic chemists. In this report we developed a nice cascade reaction …
Number of citations: 42 www.sciencedirect.com
G Valero, J Schimer, I Cisarova, J Vesely, A Moyano… - Tetrahedron …, 2009 - Elsevier
A highly enantioselective organocatalytic synthesis of piperidines is reported. The reaction is catalyzed by simple and commercially available secondary amines, affording the …
Number of citations: 111 www.sciencedirect.com

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